

4-(Hydroxymethyl)azepan-2-one: Technical Guide & Review

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Compound of Interest

Compound Name: 4-(Hydroxymethyl)azepan-2-one

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Executive Summary & Chemical Identity

4-(Hydroxymethyl)azepan-2-one is a seven-membered lactam ring bearing a primary alcohol at the C4 position. Its unique topology allows it to serve as a conformational constraint in medicinal chemistry and as a "functional monomer" in material science, enabling the production of post-functionalizable Nylon-6.

Property	Description
IUPAC Name	4-(Hydroxymethyl)azepan-2-one
Common Name	4-Hydroxymethyl-ε-caprolactam
Molecular Formula	C ₇ H ₁₃ NO ₂
Molecular Weight	143.18 g/mol
Chirality	Possesses one stereocenter at C4. Synthetic routes typically yield a racemate unless chiral resolution or asymmetric catalysis is employed.
Key Distinction	Not to be confused with N-hydroxymethyl caprolactam, which is formed by the reaction of caprolactam with formaldehyde and is chemically unstable (releasing CH ₂ O). The C4-isomer described here is chemically stable.

Synthetic Methodologies

The synthesis of **4-(Hydroxymethyl)azepan-2-one** is non-trivial due to regiochemical challenges inherent in ring-expansion reactions. Below are the two primary protocols: the Schmidt Rearrangement (Industrial/Scalable) and Ring-Closing Metathesis (Precision/Pharma).

Protocol A: The Schmidt Rearrangement (Scalable)

This route utilizes 4-substituted cyclohexanones. The critical challenge is regioselectivity: the migration of the carbon atom during rearrangement can occur on either side of the carbonyl, leading to a mixture of 4-substituted and 5-substituted isomers.

Mechanism & Causality: The reaction proceeds via the addition of hydrazoic acid (

) to the ketone.[1] The migration preference is dictated by the anti-periplanar alignment of the alkyl group relative to the leaving diazonium group (

).[2] In 4-substituted cyclohexanones, the conformational flexibility often leads to a mixture, typically favoring the 4-isomer slightly due to steric factors, but separation is required.

Step-by-Step Protocol:

- Precursor Preparation: Start with 4-(hydroxymethyl)cyclohexanone. Protect the alcohol (e.g., as a TBDMS ether or Acetate) to prevent side reactions with the strong acid.
- Schmidt Reaction:
 - Reagents: Sodium Azide (), Polyphosphoric Acid (PPA) or Methanesulfonic Acid ().
 - Conditions: Dissolve ketone (1.0 equiv) in acid solvent at 0°C. Add (1.2 equiv) portion-wise (Caution: evolution). Warm to 40-60°C for 2-4 hours.
- Workup: Quench onto ice/water. Neutralize with to pH 8. Extract with .
- Isomer Separation (Critical): The crude mixture contains both **4-(hydroxymethyl)azepan-2-one** and 5-(hydroxymethyl)azepan-2-one.
 - Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient). The 4-isomer typically elutes second due to slightly higher polarity or hydrogen bonding accessibility in the lactam conformation.
- Deprotection: If protected, remove the silyl/acetyl group using standard conditions (TBAF or /MeOH).

Protocol B: Ring-Closing Metathesis (Precision)

For drug development where enantiopurity is paramount (e.g., synthesizing (-)-Balanol cores), the Schmidt reaction is unsuitable. RCM allows for the construction of the 7-membered ring

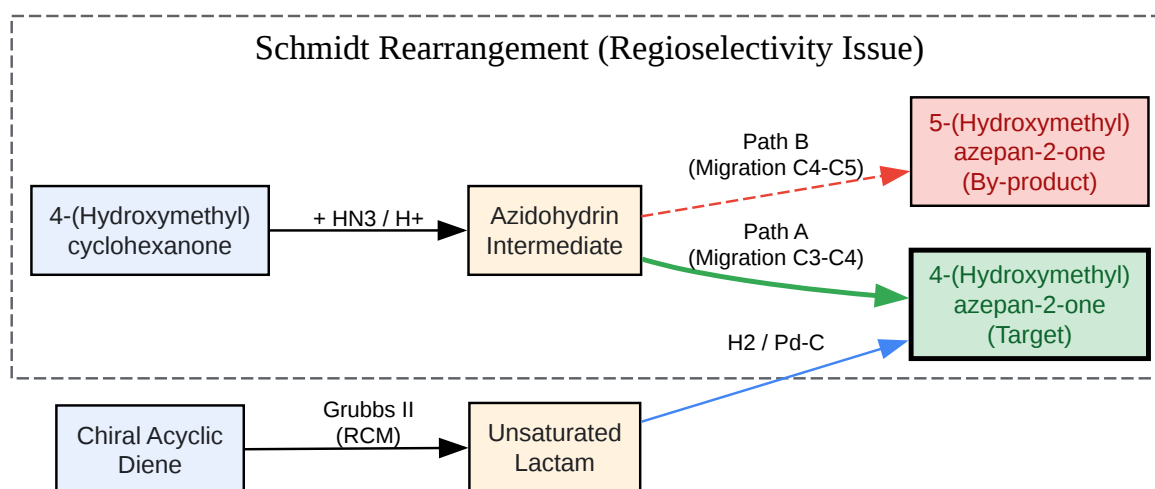
from chiral acyclic precursors.

Workflow:

- Chiral Pool Start: Begin with a chiral amino acid derivative (e.g., derived from Aspartic acid or Serine) to establish the C4 stereocenter.
- Diene Formation: Functionalize the amine and the acid terminus to create an acyclic diene precursor (e.g., an acrylamide tethered to a homo-allylic alcohol).
- Cyclization: Treat with Grubbs II catalyst (1-5 mol%) in dilute DCM (to favor cyclization over polymerization).
- Reduction: Hydrogenate the resulting unsaturated lactam (, Pd/C) to yield the saturated **4-(hydroxymethyl)azepan-2-one**.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent pathways and the regioselectivity issue in the Schmidt reaction.



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Figure 1: Synthetic routes to **4-(Hydroxymethyl)azepan-2-one**. Note the regiochemical split in the Schmidt reaction versus the linear specificity of the RCM route.

Applications in Drug Discovery & Materials

A. Peptidomimetics & Kinase Inhibitors

The azepan-2-one ring is a "privileged scaffold" that mimics the

-turn of peptides.

- **Balanol Analogues:** The fungal metabolite Balanol is a potent inhibitor of Protein Kinase C (PKC).^{[3][4]} Its core structure is a substituted azepane. **4-(Hydroxymethyl)azepan-2-one** serves as a simplified core for synthesizing Balanol analogues. The hydroxymethyl group acts as a handle to attach the benzophenone moiety required for ATP-competitive inhibition.
- **Mechanism:** The 7-membered ring provides a flexible yet constrained geometry that positions the hydroxymethyl substituent to interact with specific residues in the kinase binding pocket (e.g., hydrogen bonding with the hinge region).

B. Functionalized Nylon-6 Polymers

In polymer chemistry, this molecule is a "functional monomer." Standard Nylon-6 (polycaprolactam) lacks reactive side chains.

- **Copolymerization:** Copolymerizing **4-(hydroxymethyl)azepan-2-one** with ϵ -caprolactam with 5-10% of **4-(hydroxymethyl)azepan-2-one** introduces pendant hydroxyl groups along the nylon backbone.
- **Post-Polymerization Modification:** These OH groups can be reacted with:
 - **Isocyanates:** To cross-link chains, increasing thermal stability and modulus.
 - **Phosphorus compounds:** To create flame-retardant textiles without compromising fiber strength.
 - **Fluorescent tags:** For creating smart sensing fibers.

Analytical Characterization Data

To validate the synthesis, the following spectral signatures are diagnostic.

Technique	Diagnostic Signal	Interpretation
^1H NMR (400 MHz, CDCl_3)	3.40 - 3.60 ppm (m, 2H)	$-\text{CH}_2\text{OH}$ protons. Distinct doublet or multiplet depending on H-bonding.
	3.20 - 3.35 ppm (m, 2H)	$-\text{CH}_2$ (adjacent to Nitrogen). This shift confirms the lactam ring formation.
^{13}C NMR	~ 178 ppm	$\text{C}=\text{O}$ (Carbonyl).
	~ 65 - 67 ppm	$-\text{CH}_2\text{OH}$.
	~ 42 ppm	C7 (Carbon adjacent to Nitrogen).
IR Spectroscopy	3200 - 3400 cm^{-1}	Broad O-H and N-H stretch (overlap).
	1650 cm^{-1}	Strong $\text{C}=\text{O}$ stretch (Amide I band), characteristic of 7-membered lactams.

References

- Schmidt Reaction Mechanism & Regioselectivity: Smith, P. A. S. "The Schmidt Reaction: Experimental Conditions and Mechanism." *Journal of the American Chemical Society*, 1948.
- Balanol Synthesis (Azepane Core): Nicolaou, K. C., et al.^{[4][5]} "Total Synthesis of Balanol." ^{[3][4][6][7]} *Journal of the American Chemical Society*, 1994.
- Functionalized Caprolactams in Polymers: Udipi, K., et al. "Synthesis and Polymerization of Hydroxyl-Functionalized Caprolactams." *Polymer*, 1997.

- Regiochemical Control in Schmidt Reactions: Aube, J., et al. "Regiocontrol in the Schmidt Reaction of Asymmetrical Ketones." *Journal of Organic Chemistry*, 1991.
- Characterization of Azepan-2-ones: Silverstein, R. M. "Spectrometric Identification of Organic Compounds." Wiley, 2005. (Standard Reference for NMR shifts of lactams).

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Sources

- [1. chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- [2. Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction - PMC](https://pubmed.ncbi.nlm.nih.gov/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- [3. benthamdirect.com](https://www.benthamdirect.com) [[benthamdirect.com](https://www.benthamdirect.com)]
- [4. eurekaselect.com](https://www.eurekaselect.com) [[eurekaselect.com](https://www.eurekaselect.com)]
- [5. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- [6. semanticscholar.org](https://www.semanticscholar.org) [[semanticscholar.org](https://www.semanticscholar.org)]
- [7. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
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